molecular formula C10H9ClN2O2S B3346859 1-Methyl-3-phenyl-1H-pyrazole-5-sulfonyl chloride CAS No. 1249907-52-5

1-Methyl-3-phenyl-1H-pyrazole-5-sulfonyl chloride

Cat. No. B3346859
CAS RN: 1249907-52-5
M. Wt: 256.71
InChI Key: DSRAAWGTLMPNTC-UHFFFAOYSA-N
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Description

“1-Methyl-3-phenyl-1H-pyrazole-5-sulfonyl chloride” is a chemical compound with the molecular formula C10H9ClN2O2S . It has an average mass of 256.709 Da and a mono-isotopic mass of 256.007324 Da .


Synthesis Analysis

Pyrazoles, such as “1-Methyl-3-phenyl-1H-pyrazole-5-sulfonyl chloride”, can be synthesized through various strategies including multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of “1-Methyl-3-phenyl-1H-pyrazole-5-sulfonyl chloride” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methyl-3-phenyl-1H-pyrazole-5-sulfonyl chloride” include a molecular weight of 256.709 Da . The SMILES string for this compound is Cn1ccc(n1)S(Cl)(=O)=O .

Scientific Research Applications

Anti-Cancer Properties

Pyrazoles have been studied for their potential anti-cancer properties . They can inhibit the growth of cancer cells and have been used in the development of new cancer treatments.

Antiviral Applications

Some pyrazole derivatives have shown antiviral properties . They can inhibit the replication of viruses, making them potential candidates for antiviral drug development.

Antifungal Uses

Pyrazoles can also have antifungal effects . They can inhibit the growth of fungi, which can be useful in treating fungal infections.

Antibacterial Properties

Pyrazole compounds have been studied for their antibacterial properties . They can inhibit the growth of bacteria, making them potential candidates for new antibiotics.

Anti-Inflammatory Applications

Pyrazoles have anti-inflammatory properties . They can reduce inflammation, which can be beneficial in treating conditions like arthritis and other inflammatory diseases.

Antioxidant Activities

Some pyrazole derivatives have shown antioxidant activities . They can neutralize harmful free radicals in the body, which can help prevent various health problems.

Herbicidal Properties

Pyrazoles have been used as herbicides . They can inhibit the growth of unwanted plants, making them useful in agriculture.

Pharmaceutical Applications

Due to their diverse pharmacological effects, pyrazoles are used in the development of various medications . For example, they are used in the synthesis of tyrosine kinase inhibitors, non-steroidal anti-inflammatory drugs, phosphodiesterase inhibitors, and more .

Mechanism of Action

While the specific mechanism of action for “1-Methyl-3-phenyl-1H-pyrazole-5-sulfonyl chloride” is not mentioned in the search results, pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The increasing popularity of pyrazoles in several fields of science suggests that there will be continued interest and research in this area .

properties

IUPAC Name

2-methyl-5-phenylpyrazole-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S/c1-13-10(16(11,14)15)7-9(12-13)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRAAWGTLMPNTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1249907-52-5
Record name 1-methyl-3-phenyl-1H-pyrazole-5-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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